molecular formula C3H4BrNO B14614604 (Bromomethoxy)acetonitrile CAS No. 59463-57-9

(Bromomethoxy)acetonitrile

Cat. No.: B14614604
CAS No.: 59463-57-9
M. Wt: 149.97 g/mol
InChI Key: HCRUWHQHSGSGQX-UHFFFAOYSA-N
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Description

(Bromomethoxy)acetonitrile is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a nitrile group attached to an acetonitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: (Bromomethoxy)acetonitrile can be synthesized through the bromomethylation of acetonitrile. One common method involves the reaction of acetonitrile with paraformaldehyde and hydrobromic acid in the presence of acetic acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: (Bromomethoxy)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium cyanide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: Formation of (methoxy)acetonitrile derivatives.

    Oxidation: Formation of (bromomethoxy)acetic acid.

    Reduction: Formation of (bromomethoxy)ethylamine.

Scientific Research Applications

(Bromomethoxy)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Bromomethoxy)acetonitrile involves its reactive functional groups:

Comparison with Similar Compounds

Uniqueness: (Bromomethoxy)acetonitrile is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity patterns. Its ability to undergo multiple types of reactions makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

59463-57-9

Molecular Formula

C3H4BrNO

Molecular Weight

149.97 g/mol

IUPAC Name

2-(bromomethoxy)acetonitrile

InChI

InChI=1S/C3H4BrNO/c4-3-6-2-1-5/h2-3H2

InChI Key

HCRUWHQHSGSGQX-UHFFFAOYSA-N

Canonical SMILES

C(C#N)OCBr

Origin of Product

United States

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